molecular formula C9H15N3O B12953455 2-Isopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole

2-Isopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B12953455
M. Wt: 181.23 g/mol
InChI Key: WDEPBXXADFVLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-Isopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

  • 2-Isopropyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole
  • 2-Isopropyl-5-(pyrrolidin-4-yl)-1,3,4-oxadiazole
  • 2-Isopropyl-5-(piperidin-3-yl)-1,3,4-oxadiazole

Uniqueness: 2-Isopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole stands out due to its specific substitution pattern on the oxadiazole ring, which can influence its reactivity and biological activity. The presence of the pyrrolidin-3-yl group may confer unique properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-propan-2-yl-5-pyrrolidin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C9H15N3O/c1-6(2)8-11-12-9(13-8)7-3-4-10-5-7/h6-7,10H,3-5H2,1-2H3

InChI Key

WDEPBXXADFVLTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCNC2

Origin of Product

United States

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